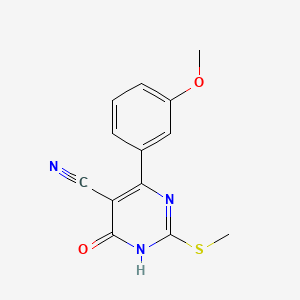
5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure suggests various pharmacological properties, which have been explored in several studies. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 272.32 g/mol
This structure features a cyano group, a methoxyphenyl moiety, and a hydroxyl group, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Janus Kinases (JAKs) : The compound has been shown to modulate the activity of Janus kinases, which are involved in various signaling pathways related to immune response and cell proliferation. This inhibition suggests potential applications in treating autoimmune diseases and certain cancers .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties, particularly against specific cancer cell lines. For example, it has demonstrated significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
- Anti-inflammatory Effects : The presence of the methoxy group may enhance the compound's anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 | 12.50 | |
| Cytotoxicity | NCI-H460 | 42.30 | |
| JAK Inhibition | Various | Not specified | |
| Anti-inflammatory | In vitro models | Not specified |
Case Studies
-
Study on Anticancer Activity :
In a study conducted by Bouabdallah et al., this compound was tested against multiple cancer cell lines. The results indicated a promising IC50 value for MCF7 cells at 12.50 µM, suggesting significant cytotoxicity . -
JAK Inhibition Study :
Another investigation focused on the compound's ability to inhibit JAKs, which play a crucial role in the pathogenesis of various diseases including cancers and autoimmune disorders. The findings demonstrated that the compound effectively reduced JAK activity, supporting its potential as a therapeutic agent .
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-18-9-5-3-4-8(6-9)11-10(7-14)12(17)16-13(15-11)19-2/h3-6H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDJQPTQOXLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














